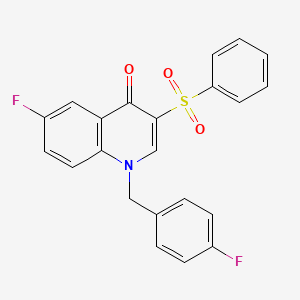

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one is a quinolone derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In

Wissenschaftliche Forschungsanwendungen

Photoinduced C-F Bond Cleavage and Photostability

Research by Fasani et al. (1999) on fluorinated 7-amino-4-quinolone-3-carboxylic acids, related to the compound of interest, investigated their photochemistry in water. These compounds, including 6-fluoro derivatives like norfloxacin, undergo heterolytic defluorination, hinting at a pathway for aryl cation generation in solution. This study sheds light on the photostability and photochemical pathways of such fluorinated compounds, contributing to our understanding of their behavior under light exposure (Fasani et al., 1999).

Synthesis and Biological Evaluation of Derivatives

Reddy et al. (2013) synthesized a series of isatin derivatives, showcasing the versatility of fluoroquinoline compounds in generating biologically active molecules. Their cytotoxic activities against various cancer cell lines highlight the potential of such derivatives for therapeutic applications (Reddy et al., 2013).

Anti-inflammatory Activity of Fluorine-substituted Derivatives

Sun et al. (2019) focused on two fluorine-substituted derivatives, demonstrating their improved solubility and potential inhibitory effects on LPS-induced NO secretion. This study emphasizes the anti-inflammatory properties of fluorine-substituted quinolinone derivatives, paving the way for their application in treating inflammation-related disorders (Sun et al., 2019).

Synthesis and Reactivity of Fluorinated Quinoline Derivatives

Didenko et al. (2015) explored the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)-quinoxalines, demonstrating the chemical reactivity and versatility of fluorinated quinoline compounds. This work contributes to the field of chemical synthesis, providing a foundation for developing novel compounds with potential pharmaceutical applications (Didenko et al., 2015).

Anticancer Micro-medicine Based on Quinoline and Chitosan

Tian et al. (2018) synthesized an anticancer prodrug with a quinoline structure, encapsulated using chitosan for pH-responsive release. This innovative approach to drug delivery showcases the potential of quinoline derivatives in chemotherapy, particularly for oral cancer (Tian et al., 2018).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S/c23-16-8-6-15(7-9-16)13-25-14-21(29(27,28)18-4-2-1-3-5-18)22(26)19-12-17(24)10-11-20(19)25/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWHYRBWYZFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(4-fluorobenzyl)-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2894088.png)

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2894092.png)

![4-bromo-N-{[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2894093.png)

![2-(4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetic acid](/img/structure/B2894099.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)

![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)